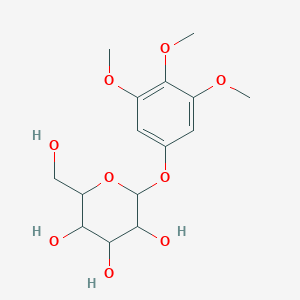

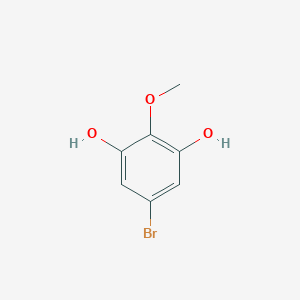

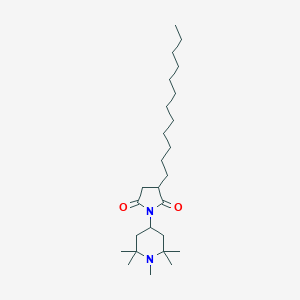

![molecular formula C13H20N2O2 B017031 N-[2-(二乙基氨基)乙基]-4-羟基苯甲酰胺 CAS No. 106018-37-5](/img/structure/B17031.png)

N-[2-(二乙基氨基)乙基]-4-羟基苯甲酰胺

描述

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step chemical processes, tailored to introduce specific functional groups that impart desired physical and chemical properties. For instance, derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have been synthesized to study their binding affinity to dopamine receptors, indicating the importance of structural modifications in enhancing biological activity (Perrone et al., 2000) (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in determining their interaction with biological targets. Studies utilizing X-ray crystallography, NMR, and other spectroscopic methods can provide detailed insights into the molecular conformation and spatial arrangement of atoms within these compounds. For example, the crystal structure analysis of N-hydroxy-2-(4-methylbenzamido)benzamide has contributed to understanding the intermolecular interactions and stability of this compound (Ibnouf et al., 2021) (Ibnouf et al., 2021).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that are essential for their application in drug synthesis and material science. For instance, the reactivity of the amide bond and the alkyl chain length can significantly affect a compound's affinity for specific receptors, as demonstrated in structure-affinity relationship studies (Perrone et al., 2000) (Perrone et al., 2000). Furthermore, modifications in the benzamide structure have been explored for improving the imaging capabilities of compounds for melanoma detection (Mohammed et al., 1997) (Mohammed et al., 1997).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their practical application. Studies on the molar refraction and polarizability of similar compounds in solution have provided insights into their interaction with light and electromagnetic fields, which are relevant for their application in optical materials and drug delivery systems (Sawale et al., 2016) (Sawale et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, dictate the benzamide derivatives' suitability for specific applications. For instance, the study on the metabolism of N,N-diethyl-meta-toluamide (Taylor, 1986) provides an example of how benzamide derivatives are processed in biological systems, which is critical for their development as pharmaceutical agents (Taylor, 1986).

科学研究应用

环境影响和命运

在水环境中的出现、命运和行为N-[2-(二乙基氨基)乙基]-4-羟基苯甲酰胺,作为对羟基苯甲酸酯的结构相似物,与其在水环境中的环境影响存在类似的担忧。由于羟基苯甲酸酯在消费品中的广泛使用,已被确定为新兴污染物。尽管废水处理在很大程度上消除了它们,但这些化合物,包括它们的卤代副产物,在地表水和沉积物中普遍存在。这种普遍性归因于通过使用基于羟基苯甲酸酯产品不断向环境中引入。这些氯化副产物的持久性及其潜在毒性是需要进一步研究的领域(Haman et al., 2015)。

化学合成和晶体设计

共晶中的合成子模块性4-羟基苯甲酰胺,与N-[2-(二乙基氨基)乙基]-4-羟基苯甲酰胺在结构上相关,已成为晶体设计和合成子模块性研究的主题。该领域的研究探讨了有机晶体中卤···卤相互作用的分类以及这些相互作用在涉及4-羟基苯甲酰胺的共晶中的表现。这项研究有助于理解合成子理论和晶体工程,展示了晶体结构中酸-酰胺异构体的可预测性(Tothadi et al., 2013)。

抗氧化活性分析

确定抗氧化活性的分析方法科学界对抗氧化剂表现出了极大的兴趣,导致对用于确定其活性的各种测试进行了广泛研究。这些基于氢原子转移或电子转移的测试对于研究抗氧化剂在食品工程、医学和药学等领域的意义至关重要。该综述对这些方法进行了批判性评估,讨论了它们的检测机制、适用性、优点和缺点。这种全面的理解对于分析抗氧化剂和确定复杂样品中的抗氧化能力至关重要(Munteanu & Apetrei, 2021)。

天然产物的逆流分离

逆流分离中的两相溶剂系统苯乙烯甙苷和伊里酮以其显著的生物活性而闻名。逆流分离(CCS)成为纯化这些亲水性化合物的高效技术,克服了传统色谱法所面临的问题。这项综述总结了过去二十年的研究,突出了CCS在这些化合物纯化中的应用。它强调了优化分析方法的重要性,以包括所有新型溴化阻燃剂(NBFRs),并强调了对室内环境、排放源和潜在渗漏的进一步研究的必要性(Luca et al., 2019)。

属性

IUPAC Name |

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-15(4-2)10-9-14-13(17)11-5-7-12(16)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIPQARTTVUKGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276758 | |

| Record name | Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(diethylamino)ethyl]-4-hydroxybenzamide | |

CAS RN |

106018-37-5 | |

| Record name | Benzamide, N-[2-(diethylamino)ethyl]-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

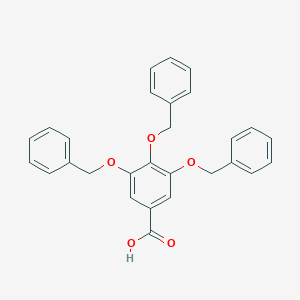

![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16973.png)

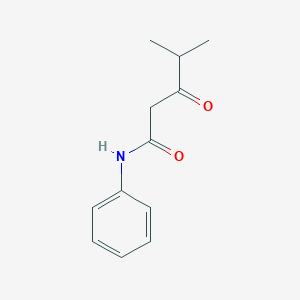

![Tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16974.png)

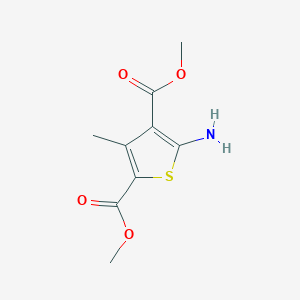

![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16977.png)

![(6-{2-[3-(4-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16978.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-d5-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16979.png)